molecular formula C17H21N3O3 B12798221 Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester CAS No. 132933-15-4

Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester

Cat. No.: B12798221
CAS No.: 132933-15-4
M. Wt: 315.37 g/mol
InChI Key: BGNNXDORPMXXML-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the propanoic acid and ethyl ester groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and time are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures, such as chromatography and spectroscopy, would be employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are chosen based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its calming effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester is unique due to its specific structural features, which may confer distinct pharmacological properties. Its imidazo-benzodiazepine core and additional functional groups may result in unique interactions with biological targets, leading to novel therapeutic applications.

Properties

CAS No.

132933-15-4

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

ethyl 2-[(11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl)methyl]prop-2-enoate

InChI

InChI=1S/C17H21N3O3/c1-4-23-16(21)11(2)8-19-10-13-6-5-7-14-15(13)20(9-12(19)3)17(22)18-14/h5-7,12H,2,4,8-10H2,1,3H3,(H,18,22)

InChI Key

BGNNXDORPMXXML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CN1CC2=C3C(=CC=C2)NC(=O)N3CC1C

Origin of Product

United States

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